molecular formula C23H21N3O3 B2566391 (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1421482-24-7

(4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2566391
CAS No.: 1421482-24-7
M. Wt: 387.439
InChI Key: LFLFPPZFNSIXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 1421482-24-7) is a chemical compound with the molecular formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This reagent is classified as a pyrazine derivative and has been identified as a phosphodiesterase 10 (PDE10) inhibitor in patent literature . PDE10 is an enzyme highly expressed in the brain's striatum, making it a prominent target for investigating and developing potential therapeutic agents for a range of neurological and psychiatric conditions . Research into PDE10 inhibitors like this compound is focused on their potential application in disorders such as schizophrenia, obsessive-compulsive disorder (OCD), bipolar disorder, and Parkinson's disease . The structure of the compound features a piperidine moiety, a structural element often associated with high-affinity binding in neuroreceptor research, linked to a xanthene group via a methanone bridge . This specific molecular architecture is designed to interact with key biological targets. (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is supplied for research purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) and handle the product in accordance with all applicable local and institutional regulations.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-23(26-13-9-16(10-14-26)28-21-15-24-11-12-25-21)22-17-5-1-3-7-19(17)29-20-8-4-2-6-18(20)22/h1-8,11-12,15-16,22H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLFPPZFNSIXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone typically involves multiple steps:

    Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.

    Piperidine Derivatization: The intermediate is then reacted with piperidine under basic conditions to form the pyrazin-2-yloxy piperidine derivative.

    Xanthene Coupling: Finally, the xanthene moiety is introduced through a coupling reaction, often using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated or nitrated derivatives of the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazine and xanthene moieties suggests possible interactions with biological macromolecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials, such as organic semiconductors or fluorescent dyes, due to the xanthene moiety’s known photophysical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pyrazine ring could interact with metal ions or other cofactors, while the xanthene moiety might provide additional binding interactions through π-π stacking or hydrophobic effects.

Comparison with Similar Compounds

Core Aromatic Systems

  • Target vs. Pyridoindole’s larger aromatic surface in 7p may enhance binding to hydrophobic pockets but increase metabolic instability.
  • Target vs. 4-Benzyl Analogue : Both share the xanthene methanone group, but the benzyl substituent in the latter increases steric bulk and hydrophobicity, likely reducing aqueous solubility compared to the target’s pyrazine-oxy group.

Heterocyclic Substituents

  • Pyrazine (Target) vs. Pyridine (7p) : Pyrazine’s two nitrogen atoms offer additional hydrogen-bonding sites and electron-deficient aromaticity, which could improve binding specificity compared to pyridine’s single nitrogen .
  • Pyrazine vs. Imidazole : Imidazole’s basicity (pKa ~7) may enhance protonation-dependent cellular uptake, whereas pyrazine’s lower basicity favors passive diffusion across membranes.

Piperidine vs. Piperazine Rings

  • Piperazine’s additional nitrogen in 7p could improve solubility but increase metabolic oxidation risks .

Predicted Physicochemical Properties

  • Target Compound : Predicted molar mass (388.44 g/mol) and three oxygen atoms suggest moderate polarity, balancing lipophilicity (xanthene) and solubility (pyrazine-oxy).
  • 4-Benzyl Analogue : Lower molar mass (383.48 g/mol) but higher hydrophobicity (benzyl group) likely results in poorer aqueous solubility (predicted pKa: -0.72).

Biological Activity

The compound (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperidine ring, a pyrazine moiety, and a xanthenone core, this compound may exhibit significant pharmacological properties due to its structural features. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The chemical structure of (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone can be represented as follows:

C19H19NO2\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{2}

This compound's unique architecture suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antibacterial Properties

Research has indicated that (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone exhibits moderate antibacterial activity. A study published in the European Journal of Medicinal Chemistry evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The findings suggested that while the compound showed some effectiveness, further investigations are necessary to fully understand its mechanisms of action and confirm its antibacterial potential.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Interference with metabolic pathways : The presence of the pyrazine and piperidine groups may allow for interactions with key enzymes in bacterial metabolism.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, it is useful to compare it with other structurally related compounds. The following table summarizes some relevant compounds and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
4-(Pyridin-2-yloxy)piperidinePyridine instead of pyrazineAntimicrobial
9H-Fluoren-9-oneSimilar xanthenone coreAnticancer
4-(Thiazol-2-yloxy)piperidineThiazole instead of pyrazineAntifungal

This comparison highlights the diversity within this chemical class and underscores the unique contributions of the pyrazinyl and xanthenone components in influencing biological activity.

Case Studies

Several case studies have explored the biological activity of similar compounds. For instance:

  • A study on 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone demonstrated significant inhibitory effects on Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting potential anticancer properties .
  • Another investigation into piperidine derivatives revealed their capacity to inhibit tyrosinase, indicating possible applications in treating hyperpigmentation disorders .

These studies provide insights into how modifications in chemical structure can lead to variations in biological activity.

Q & A

Q. What are the standard synthetic routes for (4-(pyrazin-2-yloxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, and how are intermediates characterized?

A common strategy involves coupling a functionalized piperidine derivative (e.g., 4-(pyrazin-2-yloxy)piperidine) with a xanthene-containing carbonyl group. For example, benzoylpiperidine derivatives are synthesized via condensation reactions between carboxylic acid derivatives (e.g., activated esters or acid chlorides) and piperidine intermediates under mild basic conditions (e.g., using NaHCO₃ or Et₃N) . Key intermediates are characterized using:

  • 1H/13C-NMR : To confirm regiochemistry and monitor reaction progress (e.g., shifts for xanthene protons at δ 6.8–7.5 ppm and pyrazine signals at δ 8.2–8.5 ppm).
  • HPLC : To assess purity (>95% peak area threshold is typical) .
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How is crystallographic data for this compound analyzed, and what software is recommended?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Critical steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure solution : Direct methods for phase determination.
  • Validation : Check R-factor (<5%) and residual electron density (<1 eÅ⁻³) .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomerism in the piperidine-xanthene system be resolved?

Rotational barriers in the piperidine ring or xanthene moiety can lead to split signals in 1H-NMR. Strategies include:

  • Variable-temperature NMR : Cooling to 213 K slows rotation, simplifying splitting patterns (e.g., coalescence temperature analysis).
  • COSY/NOESY : To identify through-space correlations and confirm conformational preferences .
  • DFT calculations : Predict energy barriers between conformers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What methodologies optimize yield in the final coupling step of the synthesis?

Yield optimization often hinges on:

  • Activating agents : Use of HATU or EDCI/HOBt for amide/ester formation (improves efficiency to >70% vs. 50% with DCC alone) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility of aromatic intermediates .
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura for pyrazine introduction) under inert atmospheres .

Q. Table 1. Representative Synthesis Optimization Data

ConditionYield (%)Purity (HPLC, %)Key Observation
EDCI/HOBt, DMF7399Minimal byproducts
DCC, CH₂Cl₂5292Requires extended reaction time
HATU, NMP8598Fast kinetics, high efficiency

Q. How are safety risks assessed during scale-up synthesis, particularly for reactive intermediates?

Follow hazard assessment frameworks like those in Prudent Practices in the Laboratory (NAS, 2011):

  • Thermal stability : DSC/TGA analysis to detect exotherms or decomposition above 150°C.
  • Incompatibility screening : Test intermediates with reagents (e.g., NaCNBH₃) for unintended redox reactions .
  • Ventilation controls : Use fume hoods for volatile solvents (e.g., CH₂Cl₂, NMP) and cyanoborohydrides .

Methodological Resources

  • Structural refinement : SHELXL (open-source) for high-precision crystallography .
  • Reaction monitoring : In situ IR spectroscopy to track carbonyl group consumption .
  • Purification : Flash chromatography (SiO₂, hexane/EtOAc gradients) for intermediates; preparative HPLC for final compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.